1-(5-Bromo-2-fluorophenyl)-2-methylpropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-2-fluorophenyl)-2-methylpropan-2-ol is an organic compound that features both bromine and fluorine substituents on a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-fluorophenyl)-2-methylpropan-2-ol typically involves the reaction of 5-bromo-2-fluorobenzene with appropriate reagents to introduce the 2-methylpropan-2-ol group. One common method involves the use of Grignard reagents or organolithium compounds to achieve this transformation. The reaction conditions often require anhydrous solvents and low temperatures to ensure high yields and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-2-fluorophenyl)-2-methylpropan-2-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form different alcohols or hydrocarbons.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of various substituted phenyl derivatives.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of different alcohols or hydrocarbons.
Scientific Research Applications
1-(5-Bromo-2-fluorophenyl)-2-methylpropan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-fluorophenyl)-2-methylpropan-2-ol involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring can enhance the compound’s reactivity and binding affinity to various enzymes and receptors. This can lead to modulation of biochemical pathways and physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Bromo-2-fluorophenyl)ethanol
- 1-(5-Bromo-2-fluorophenyl)-2-pyrazinylmethanone
- 2-Bromo-5-fluorophenol
Uniqueness
1-(5-Bromo-2-fluorophenyl)-2-methylpropan-2-ol is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms. This combination can impart distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C10H12BrFO |
---|---|
Molecular Weight |
247.10 g/mol |
IUPAC Name |
1-(5-bromo-2-fluorophenyl)-2-methylpropan-2-ol |
InChI |
InChI=1S/C10H12BrFO/c1-10(2,13)6-7-5-8(11)3-4-9(7)12/h3-5,13H,6H2,1-2H3 |
InChI Key |
IQRHINVIFLFTQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=C(C=CC(=C1)Br)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.